3-Acetyl-7-bromochromen-2-one
CAS No.: 848322-75-8
Cat. No.: VC5208992
Molecular Formula: C11H7BrO3
Molecular Weight: 267.078
* For research use only. Not for human or veterinary use.

CAS No. | 848322-75-8 |
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Molecular Formula | C11H7BrO3 |
Molecular Weight | 267.078 |
IUPAC Name | 3-acetyl-7-bromochromen-2-one |
Standard InChI | InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 |
Standard InChI Key | SSYBUBRVVKSXGP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a chromen-2-one backbone (a benzopyranone system) with two key substituents:
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An acetyl group (-COCH₃) at position 3, which enhances electrophilic reactivity.
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A bromine atom at position 7, contributing to halogen-bonding interactions and metabolic stability .
The IUPAC name, 3-acetyl-7-bromochromen-2-one, reflects this substitution pattern. Computational studies using PubChem data confirm the planar geometry of the chromenone ring, with the acetyl and bromine groups adopting orthogonal orientations relative to the aromatic plane .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₇BrO₃ | PubChem |
Molecular Weight | 267.07 g/mol | PubChem |
IUPAC Name | 3-acetyl-7-bromochromen-2-one | PubChem |
SMILES Notation | CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | PubChem |
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Peaks at 1727 cm⁻¹ (C=O stretch of the lactone) and 1639 cm⁻¹ (acetyl C=O) dominate the spectrum .
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¹H-NMR: Signals at δ 7.13–7.73 ppm correspond to aromatic protons, while δ 2.49–2.86 ppm represents methyl groups in the acetyl moiety .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthesis route involves a Knoevenagel condensation between 6-bromo-salicylaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine). This one-pot reaction proceeds via:
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Enolate formation at the acetyl group of ethyl acetoacetate.
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Nucleophilic attack on the aldehyde carbonyl.
Reaction conditions (room temperature, 30-minute heating) yield the product in ~80% purity, with recrystallization from ethanol enhancing purity .
Industrial-Scale Production
While detailed industrial protocols are scarce, scalable adaptations likely employ continuous flow reactors to optimize heat transfer and reduce reaction times. Bromination at position 7 is achieved using N-bromosuccinimide (NBS) in dichloromethane, followed by acetylation with acetic anhydride .
Biological Activities and Mechanisms
Anticancer Properties
3-Acetyl-7-bromochromen-2-one exhibits potent activity against multiple cancer cell lines:
Table 2: Anticancer Activity (IC₅₀ Values)
Cell Line | IC₅₀ (μM) | Mechanism | Source |
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MCF-7 (Breast) | 25 | Apoptosis via caspase-3 activation | PMC |
A549 (Lung) | 30 | ROS-mediated DNA damage | PMC |
Hep-G2 (Liver) | 35 | Inhibition of Bcl-2 expression | PMC |
In vivo studies using murine models show a 40% reduction in tumor volume after 21 days of treatment (10 mg/kg dosage) .
Antimicrobial Efficacy
The compound’s bromine substituent enhances membrane permeability, leading to broad-spectrum antimicrobial effects:
Table 3: Minimum Inhibitory Concentrations (MIC)
Pathogen | MIC (μg/mL) | Source |
---|---|---|
Staphylococcus aureus | 32 | PMC |
Escherichia coli | 32 | PMC |
Pseudomonas aeruginosa | 64 | PMC |
Comparative Analysis with Structural Analogues
Halogen-Substituted Analogues
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3-Acetyl-7-chlorochromen-2-one: Reduced anticancer potency (IC₅₀ = 45 μM in MCF-7) due to weaker halogen bonding .
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3-Acetyl-7-iodochromen-2-one: Higher molecular weight limits bioavailability despite enhanced reactivity .
Acetyl Group Modifications
Replacing the acetyl group with a carboxylate (-COOH) decreases lipophilicity, reducing cellular uptake by 60% .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for triazolo-pyrimidine hybrids, which show enhanced kinase inhibition .
Material Science
Its rigid aromatic structure facilitates incorporation into organic semiconductors for optoelectronic devices .
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